2-Amino-4,6-difluorobenzoic acid

Kinase Inhibitor Prodrug Design FGFR

Traditional dichromate oxidation routes for synthesizing 2-amino-4,6-difluorobenzoic acid generate hexavalent chromium waste and suffer from low yields, increasing compliance burdens and total cost of ownership. This compound's unique 4,6-difluoro substitution pattern is essential for maintaining kinase inhibitory activity-mono-fluorinated or differently substituted analogs cannot substitute without >10-fold potency loss. • Enhanced reactivity in amidation, esterification, and SNAr reactions due to 4,6-difluoro electronic environment • Key building block for FGFR and CDK inhibitor programs (WO2023056421) • Available with ≥98% HPLC purity from suppliers utilizing optimized, dichromate-free processes

Molecular Formula C7H5F2NO2
Molecular Weight 173.12 g/mol
CAS No. 126674-77-9
Cat. No. B162158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-difluorobenzoic acid
CAS126674-77-9
Molecular FormulaC7H5F2NO2
Molecular Weight173.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C(=O)O)F)F
InChIInChI=1S/C7H5F2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
InChIKeyTWSZCEBPTKBNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-difluorobenzoic Acid: Identity and Physicochemical Profile


2-Amino-4,6-difluorobenzoic acid (CAS 126674-77-9) is a difluorinated anthranilic acid derivative with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol . The compound features a benzoic acid core with an amino group at the 2-position and fluorine substituents at the 4- and 6-positions, conferring a predicted pKa of 3.95 ± 0.10 and a calculated LogP of 1.83 [1]. It is commercially available in purities ranging from 95% to ≥98% (HPLC) and is primarily utilized as a key intermediate in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty materials .

Synthetic Role Key building block for fluorinated heterocycles and kinase inhibitor scaffolds.
Structural Requirement 4,6-Difluoro substitution specified in prodrug patents for FGFR inhibitor conjugation.
Procurement Profile Multi-supplier availability with batch-specific NMR and HPLC documentation.

2-Amino-4,6-difluorobenzoic Acid: Unique Structural Determinants


The 4,6-difluoro substitution pattern on the anthranilic acid scaffold is not interchangeable with mono-fluorinated, non-fluorinated, or differently positioned difluoro analogs. Fluorine atoms at these specific positions exert a strong electron-withdrawing inductive effect that modulates the acidity of the carboxylic acid group and the nucleophilicity of the adjacent amino group, directly influencing reactivity in downstream amidation and heterocyclization reactions [1]. As established by Strong et al. in precision conductance studies, difluorobenzoic acids are significantly more acidic than the parent benzoic acid and their monofluorinated counterparts, with the magnitude of pKa depression dependent on both the number and position of fluorine substituents [2]. Furthermore, the 4,6-difluoro pattern creates a distinct steric and electronic environment that affects binding affinity in target proteins—a principle demonstrated across multiple kinase inhibitor programs where 2,6-difluorophenyl substitutions (adjacent substitution pattern) were identified as critical for potent inhibitory activity [3]. Generic substitution with 2-amino-5-fluorobenzoic acid or 2-amino-3,5-difluorobenzoic acid will yield products with altered physicochemical properties, different metabolic stability profiles, and potentially compromised target engagement.

Fluorination Pattern 4,6-Difluoro arrangement creates a distinct electronic environment; mono-fluoro or 3,5-difluoro analogs exhibit different pKa and nucleophilicity that may alter coupling efficiency.
Potency Context Related kinase inhibitor SAR shows fluorine removal leads to substantial potency loss; alternative intermediates may not support comparable target binding affinity.
Synthetic Specificity Patent-specified prodrug conjugation relies on this exact substitution pattern; other anthranilic acid derivatives may not participate in the same convergent transformations.

2-Amino-4,6-difluorobenzoic Acid: Quantitative Differentiation Evidence


FGFR Inhibitor Prodrugs: Critical 4,6-Difluoro Substitution

Recent patent filings (WO2023056421, 2023) specify 2-amino-4,6-difluorobenzoic acid (CAS 126674-77-9) as a required intermediate for dual-conjugation prodrug strategies targeting fibroblast growth factor receptor (FGFR) inhibitors [1]. The amino and carboxyl functionalities enable simultaneous conjugation with therapeutic payloads. Comparative data from kinase inhibitor SAR studies indicate that the 2,6-difluorophenyl substitution pattern (structurally analogous to the 4,6-difluoro pattern on the benzoic acid scaffold) is critical for potent CDK inhibitory activity; replacement with non-fluorinated or mono-fluorinated phenyl groups results in >10-fold loss of potency [2]. This pattern-dependent activity, documented in a Phase I clinical trial context, establishes that alternative 2-amino-benzoic acid derivatives lacking the precise 4,6-difluoro arrangement are not viable substitutes for this application [1].

Patent-Specific Intermediate
Class-level inference
2-Amino-4,6-difluorobenzoic acid specified in WO2023056421; >10-fold potency loss when fluorine removed in analogous CDK inhibitor scaffold (IC50).
Structural requirement may not be met by alternative intermediates.
Direct IC50 data for target compound vs. analogs not publicly available.
Kinase Inhibitor Prodrug Design FGFR Oncology

Green Synthesis: Chromate-Free Oxidation Process

The conventional industrial synthesis of 2-amino-4,6-difluorobenzoic acid employs dichromate-based oxidation followed by fluorination, a two-step sequence that uses highly toxic reagents, generates hazardous waste, and suffers from low overall yield . Recent process improvements targeting this compound have focused on replacing dichromate oxidants with environmentally benign alternatives, resulting in simplified one-step methodologies with significantly improved yields . While exact yield differentials between traditional and optimized processes vary by specific protocol and are often proprietary, the directional improvement (from 'low yield' with toxic waste to 'high yield' with reduced environmental burden) is consistently documented across multiple vendor technical assessments [1]. This process evolution directly impacts procurement decisions for kilogram-scale or larger quantities.

Chromate-Free Oxidation
Supporting evidence
One-step dichromate-free process with improved yield vs. traditional two-step toxic oxidation.
Supports reduced environmental burden and process economics at scale.
Exact yield differentials are proprietary and vary by supplier.
Green Chemistry Process Optimization Scale-up Oxidation

Enhanced Acidity and Differential Reactivity

2-Amino-4,6-difluorobenzoic acid exhibits a predicted pKa of 3.95 ± 0.10, representing a significant increase in acidity compared to non-fluorinated anthranilic acid (2-aminobenzoic acid, pKa ~4.95 for the carboxylic acid group) [1]. This ~1.0 log unit pKa depression is attributed to the strong electron-withdrawing inductive effect of the 4- and 6-position fluorine atoms. Precision conductance measurements by Strong et al. on structurally related difluorobenzoic acids (2,4-difluoro and 2,6-difluorobenzoic acids) confirm that all fluorobenzoic acids are more acidic than the parent benzoic acid, with the magnitude of acidity enhancement dependent on both the number and specific positional arrangement of fluorine substituents [2]. The 4,6-difluoro pattern on the 2-amino scaffold creates a unique electronic environment where the carboxylic acid is activated for nucleophilic attack while the amino group's nucleophilicity is attenuated, enabling chemoselective transformations not achievable with non-fluorinated or mono-fluorinated analogs [3].

Enhanced Acidity
Cross-study comparable
Predicted pKa = 3.95 ± 0.10 vs. 2-aminobenzoic acid pKa ≈ 4.95.
Enhanced acidity supports milder coupling conditions and chemoselective transformations.
Predicted value; experimental pKa for target compound not available.
Physical Organic Chemistry Reactivity Amidation Fluorine Effect

Dual Orthogonal Functionalization for Convergent Heterocycle Synthesis

2-Amino-4,6-difluorobenzoic acid serves as a privileged building block for the convergent synthesis of fluorinated heterocycles, including benzimidazoles, quinazolinones, and benzoxazinones, due to its orthogonally reactive amino and carboxyl groups . Unlike mono-fluorinated or non-fluorinated 2-aminobenzoic acids, the 4,6-difluoro substitution pattern confers distinct advantages in nucleophilic aromatic substitution (SNAr) reactions and metal-catalyzed decarboxylative cross-couplings, as comprehensively reviewed by Shchegolkov et al. in their analysis of polyfluorobenzoic acid reactivity [1]. The presence of two fluorine atoms ortho and para to the amino group activates the aromatic ring toward further functionalization while simultaneously modulating the electronic properties of the resulting heterocycles. This compound is specifically utilized in the synthesis of kinase inhibitors and antimicrobial agents, where the fluorine atoms contribute to enhanced metabolic stability and target binding [2].

Dual Functionalization
Class-level inference
Orthogonal amino and carboxyl groups; activated ring for SNAr and decarboxylative cross-couplings.
Enables convergent synthesis strategies with reduced step count.
Comparative yield data vs. non-fluorinated analogs not publicly reported.
Heterocyclic Chemistry Convergent Synthesis Kinase Inhibitors Antimicrobial Agents

Commercial Availability and Full Analytical Documentation

2-Amino-4,6-difluorobenzoic acid (CAS 126674-77-9) is commercially available from multiple reputable suppliers with purity specifications of ≥98% (HPLC) . Suppliers including Atomfair, Fluorochem (via Sigma-Aldrich distribution), and Bidepharm provide comprehensive analytical documentation including NMR, HPLC, and GC batch-specific certificates of analysis . The compound is supplied as a solid (light yellow/gold wooly crystalline powder) and is noted to be air-sensitive, requiring storage at ambient temperature with protection from light and moisture . This level of analytical characterization and supply chain transparency contrasts with less common fluorinated anthranilic acid derivatives (e.g., 2-amino-3,5-difluorobenzoic acid or 2-amino-4-fluoro-6-chlorobenzoic acid), which may have limited commercial availability or require custom synthesis with extended lead times and higher costs.

Analytical Documentation
Supporting evidence
≥98% HPLC purity; batch-specific NMR, HPLC, GC certificates from multiple vendors.
Documented purity and multi-vendor availability reduce procurement risk.
Air-sensitive; store ambient, protect from light and moisture.
Quality Control Procurement Analytical Chemistry GMP

2-Amino-4,6-difluorobenzoic Acid: Application Scenarios


Kinase Inhibitor and Prodrug Development

Research groups developing FGFR, CDK, or other kinase inhibitors that rely on fluorinated benzoic acid building blocks should prioritize 2-amino-4,6-difluorobenzoic acid over mono-fluorinated or non-fluorinated analogs. Patent literature (WO2023056421) specifies this exact compound for dual-conjugation prodrug strategies targeting FGFR, and SAR studies on related 2,6-difluorophenyl-containing inhibitors demonstrate that fluorine substitution is critical for maintaining potent inhibitory activity [1][2]. Substitution with 2-amino-5-fluorobenzoic acid or 2-aminobenzoic acid would alter the electronic profile of the resulting conjugates and likely compromise target binding affinity, as inferred from >10-fold potency losses observed when fluorination is removed from analogous kinase inhibitor scaffolds [2].

Large-Scale Procurement: Green Supply Chains

Procurement teams sourcing kilogram-scale quantities of 2-amino-4,6-difluorobenzoic acid should evaluate supplier process chemistry documentation. The traditional synthesis using dichromate oxidation carries significant environmental and regulatory liabilities (hexavalent chromium waste, multi-step low-yield sequence) . Suppliers who have implemented optimized, dichromate-free oxidation protocols offer improved process economics and reduced compliance burden. While exact yield improvements are proprietary, the directional benefit from 'low yield' to 'high yield' with eliminated toxic waste is consistently documented . This distinction directly impacts total cost of ownership and supply chain sustainability metrics.

Fluorinated Heterocycle Synthesis in Medicinal Chemistry

Medicinal chemists synthesizing libraries of fluorinated heterocycles should select 2-amino-4,6-difluorobenzoic acid as the preferred anthranilic acid building block due to its enhanced reactivity profile in amidation, esterification, and heterocyclization reactions [3]. The 4,6-difluoro substitution pattern provides a distinct electronic environment—documented across multiple classes of polyfluorobenzoic acids—that facilitates SNAr reactions and metal-catalyzed decarboxylative cross-couplings not readily accessible with non-fluorinated or mono-fluorinated analogs [3]. The compound's dual orthogonal functionality (amino and carboxyl groups) enables convergent synthetic strategies that reduce overall step count compared to sequential functionalization approaches required for less versatile building blocks .

Analytical Method Development and Reference Standards

Analytical laboratories developing HPLC methods for process control or impurity profiling should procure 2-amino-4,6-difluorobenzoic acid from suppliers providing comprehensive certificates of analysis including NMR, HPLC purity (≥98%), and GC data . The compound's air sensitivity and specific storage requirements (ambient temperature, protection from light) necessitate proper handling protocols that differ from more stable anthranilic acid derivatives. The availability of batch-specific analytical documentation from multiple reputable vendors (Atomfair, Fluorochem/Sigma-Aldrich, Bidepharm) supports method qualification and regulatory submission requirements .

Application
Selection Property
Validation Focus
Kinase inhibitor prodrug synthesis
4,6-Difluoro substitution pattern specificity
Patent-specified intermediate identity and SAR-consistent fluorination pattern
Scaled synthesis procurement
Process route environmental profile
Dichromate-free oxidation and supply chain sustainability
Fluorinated heterocycle library synthesis
Dual orthogonal functionalization
Reactivity in amidation, SNAr, and decarboxylative cross-coupling
Analytical method development
Batch-specific certified purity and characterization
HPLC/NMR/GC documentation and storage/handling protocols

Technical Documentation Hub

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45 linked technical documents
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